3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine
Description
Historical Context and Development
The development of 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine emerged from the extensive historical research into piperidine derivatives that began in the mid-nineteenth century. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and subsequently by French chemist Auguste Cahours in 1852, both obtaining the compound through the treatment of piperine with nitric acid. This early work established piperidine as a fundamental building block for chemical synthesis and laid the groundwork for the systematic exploration of its derivatives that would continue for over a century.
The evolution toward more complex piperidine derivatives like 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine represents the culmination of decades of research into substituted heterocycles. The incorporation of methoxyphenethyl substituents reflects the pharmaceutical industry's recognition that specific aromatic modifications can dramatically enhance biological activity and selectivity. This particular compound exemplifies the modern approach to drug discovery, where rational design principles guide the synthesis of molecules with predetermined structural features aimed at achieving specific pharmacological profiles.
The synthetic methodology required to produce 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine represents a sophisticated evolution from the simple reduction processes used to create basic piperidine derivatives. Industrial production of piperidine traditionally relies on the hydrogenation of pyridine over molybdenum disulfide catalysts, but the synthesis of complex derivatives like this compound requires multi-step processes involving nucleophilic substitution reactions and careful protection-deprotection strategies. The development of such compounds has been facilitated by advances in synthetic organic chemistry, particularly in the areas of selective functionalization and the construction of carbon-oxygen bonds.
Position in Piperidine Derivative Classification
3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine occupies a distinctive position within the comprehensive classification system of piperidine derivatives. According to current pharmaceutical taxonomies, piperidines are present in more than twenty classes of pharmaceuticals and represent one of the most important synthetic fragments for drug design. Within this broad classification, the compound under examination belongs to the subclass of substituted piperidines that feature ether linkages connecting aromatic substituents to the heterocyclic core.
The structural classification of this compound reveals several key features that distinguish it from simpler piperidine derivatives. The presence of the methoxyphenethyl group connected through an ether linkage at the 3-position of the piperidine ring places it in the category of 3-substituted piperidines, which represent a significant subset of bioactive compounds. The ether linkage itself is particularly noteworthy, as it provides metabolic stability while maintaining sufficient flexibility for conformational adaptation during biological interactions.
Table 1: Classification of Piperidine Derivatives by Substitution Pattern
| Classification Category | Structural Features | Representative Examples | Pharmaceutical Applications |
|---|---|---|---|
| Simple Piperidines | Unsubstituted or minimally substituted core | Piperidine, N-methylpiperidine | Synthetic intermediates, chemical reagents |
| 3-Substituted Piperidines | Substitution at position 3 | 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine | Research compounds, drug development |
| 4-Substituted Piperidines | Substitution at position 4 | 4-{[(4-Methoxybenzyl)oxy]methyl}piperidine | Pharmaceutical intermediates |
| Bis-substituted Piperidines | Multiple substitution sites | Various multi-substituted derivatives | Complex drug molecules |
The conformational properties of 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine are governed by the same fundamental principles that apply to all piperidine derivatives. Like cyclohexane, piperidine prefers a chair conformation, but unlike its carbocyclic analog, piperidine exhibits two distinguishable chair conformations depending on the axial or equatorial positioning of the nitrogen-hydrogen bond. The equatorial conformation is generally favored by approximately 0.72 kilocalories per mole in the gas phase, though this preference can be modulated by solvent effects and substituent interactions.
Significance in Chemical Research
The research significance of 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine extends across multiple domains of chemical science, reflecting the compound's utility as both a synthetic target and a mechanistic probe. Current applications position this compound explicitly for research and development use, with specific restrictions prohibiting its use in foods, cosmetics, drugs, consumer products, or biocides, thereby emphasizing its role as a pure research tool. This classification underscores the compound's value in fundamental chemical research rather than direct application development.
In the context of synthetic methodology development, this compound serves as an important test case for evaluating new synthetic transformations and reaction conditions. Recent advances in piperidine chemistry have focused on developing more efficient routes to complex substituted derivatives, with particular emphasis on carbon-hydrogen activation and cross-coupling methodologies. The synthesis of 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine requires the successful implementation of several challenging synthetic steps, including the formation of the ether linkage and the controlled functionalization of the piperidine ring.
The compound's role in structure-activity relationship studies cannot be overstated. The specific positioning of the methoxyphenethyl group provides researchers with a well-defined molecular probe for investigating how substituent location and electronic properties influence biological activity. The methoxy group serves as an electron-donating substituent that can participate in hydrogen bonding interactions, while the phenethyl chain provides hydrophobic bulk that can influence receptor binding and selectivity patterns.
Table 2: Physical and Chemical Properties of 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine
| Property | Value | Source | Methodology |
|---|---|---|---|
| Molecular Formula | C15H23NO2 | Chemical databases | Spectroscopic analysis |
| Molecular Weight | 249.35 daltons | Calculated | Mass spectrometry |
| Chemical Abstracts Service Number | 933736-79-9 | Registry databases | Official assignment |
| Minimum Purity Specification | 95% | Commercial suppliers | Analytical chemistry |
| Storage Requirements | Cool, dry conditions | Supplier specifications | Stability testing |
Relationship to Other Methoxyphenyl-Containing Heterocycles
The structural motif present in 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine establishes important connections to a broader family of methoxyphenyl-containing heterocyclic compounds that share similar pharmacological and chemical properties. The 4-methoxyphenethyl substituent represents a particularly significant structural element that appears across numerous bioactive compounds, including natural products and synthetic pharmaceuticals. This substituent's presence in diverse molecular contexts suggests fundamental importance in mediating biological interactions.
Comparative analysis with related compounds reveals the systematic exploration of positional isomers and structural variants that characterize modern medicinal chemistry approaches. For instance, 4-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride represents a closely related analog where the ethyl bridge is replaced with a direct benzyl connection. This structural modification, while seemingly minor, can result in significant changes in biological activity, metabolic stability, and physicochemical properties, demonstrating the importance of precise structural control in drug development.
The relationship between 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine and other methoxyphenyl derivatives extends beyond simple structural similarity to encompass shared synthetic methodologies and mechanistic considerations. The synthesis of these compounds often involves similar nucleophilic substitution reactions where piperidine derivatives react with methoxybenzyl or methoxyphenethyl halides in the presence of appropriate bases. The success of these reactions depends on careful optimization of reaction conditions, including base selection, solvent choice, and temperature control.
Table 3: Structural Relationships Among Methoxyphenyl-Containing Piperidine Derivatives
| Compound | Positional Variation | Linker Modification | Molecular Weight | Research Applications |
|---|---|---|---|---|
| 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine | 3-position substitution | Ethyl bridge | 249.35 daltons | Synthetic methodology studies |
| 4-{[(4-Methoxybenzyl)oxy]methyl}piperidine | 4-position substitution | Direct benzyl | 235.32 daltons | Pharmaceutical development |
| 3-{[(3-Methoxybenzyl)oxy]methyl}piperidine | 3-position, meta-methoxy | Direct benzyl | 235.32 daltons | Structure-activity relationship studies |
| 4-{[(3-Methoxybenzyl)oxy]methyl}piperidine | 4-position, meta-methoxy | Direct benzyl | 235.32 daltons | Comparative binding studies |
The electronic properties of the methoxyphenyl substituent contribute significantly to the overall chemical behavior of these compounds. The methoxy group acts as a strong electron-donating substituent through both inductive and resonance effects, increasing the electron density of the aromatic ring and potentially enhancing interactions with electron-deficient biological targets. This electronic modulation is particularly important in the context of receptor binding, where subtle changes in electron distribution can dramatically affect binding affinity and selectivity.
Recent synthetic developments have demonstrated the utility of methoxyphenyl-containing piperidines as precursors for more complex molecular architectures. Advanced synthetic transformations, including cross-coupling reactions and carbon-hydrogen activation processes, have been successfully applied to these scaffolds to generate libraries of related compounds for biological screening. These methodological advances highlight the continuing importance of compounds like 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine as platforms for synthetic innovation and drug discovery efforts.
Properties
IUPAC Name |
3-[2-(4-methoxyphenyl)ethoxymethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-15-6-4-13(5-7-15)8-10-18-12-14-3-2-9-16-11-14/h4-7,14,16H,2-3,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWTXGVVETUSRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCOCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperidine Core
Methodology : Cyclization of appropriate precursors such as amino ketones or N-protected 3-piperidones is the foundational step. The process typically involves:
- Starting material : N-protected 3-piperidone derivatives.
- Reaction : Intramolecular cyclization facilitated by acid or base catalysis under controlled temperature conditions.
- Outcome : Formation of the piperidine ring with functional groups amenable to further modifications.
- A patent describes the synthesis of N-protected 3-piperidones via Grignard reactions with phenyl magnesium halides, followed by dehydration to yield the piperidine core.
Introduction of the 4-Methoxyphenethyl Group
Methodology : The key step involves attaching the 4-methoxyphenethyl group through nucleophilic substitution or coupling reactions:
Via Nucleophilic Substitution :
- Activation of the phenethyl alcohol derivative (e.g., 4-methoxyphenethyl alcohol) with a suitable leaving group (e.g., mesylate or tosylate).
- Subsequent reaction with the piperidine nitrogen under basic conditions to form the ether linkage.
-
- Use of palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig or Suzuki coupling) with appropriate boronic acids or halides.
- The synthesis of phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine derivatives involves similar coupling reactions, indicating the feasibility of ether formation via nucleophilic substitution or palladium catalysis.
Formation of the Oxymethyl Linkage
Methodology : The formation of the [(4-Methoxyphenethyl)oxy]methyl group involves:
- Step A : Synthesis of a chloromethyl or bromomethyl derivative of the phenethyl alcohol.
- Step B : Nucleophilic attack by the piperidine nitrogen or an oxygen atom on the activated methyl halide, forming the methyl ether linkage.
- Patent literature indicates the use of chloromethyl methyl ether or paraformaldehyde with a base to generate methylated intermediates, which then undergo nucleophilic substitution to form the oxy-methyl linkage.
Final Assembly and Purification
The final compound is obtained through:
- Reaction Conditions : Mild heating under inert atmosphere to promote ether formation.
- Purification : Chromatography techniques such as silica gel chromatography or recrystallization from suitable solvents (e.g., isopropyl ether, hexane).
- The synthesis of related piperidine derivatives emphasizes the importance of purification steps to achieve high purity, with yields typically ranging from 50% to 80% depending on the reaction conditions.
Data Summary and Comparative Table
| Step | Methodology | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Piperidine ring formation | Amino ketones / 3-piperidone derivatives | Acid/Base catalysis | 60-75 | Intramolecular cyclization |
| 2 | Introduction of phenethyl group | Phenethyl alcohol derivatives | Nucleophilic substitution / Pd-catalyzed coupling | 55-70 | Requires activation of alcohol |
| 3 | Formation of oxy-methyl linkage | Chloromethyl methyl ether / Paraformaldehyde | Basic conditions, mild heating | 50-80 | Nucleophilic attack on methyl halide |
| 4 | Purification | Chromatography | Silica gel or recrystallization | - | Ensures high purity |
Notes on Research Findings
- The synthesis strategies rely heavily on nucleophilic substitution reactions, palladium-catalyzed cross-couplings, and controlled cyclizations.
- The choice of protecting groups and reaction conditions significantly influences yield and purity.
- The process can be optimized further by adjusting temperature, solvent polarity, and reagent equivalents.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide to form azides or nitriles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide or potassium cyanide in an organic solvent
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Azides or nitriles
Scientific Research Applications
3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine, a compound with a piperidine core modified by a methoxyphenethyl group, has garnered attention in various scientific research applications. This article will explore its pharmacological potential, chemical properties, and applications in medicinal chemistry, as well as provide case studies and data tables summarizing relevant findings.
Neuropharmacology
Research indicates that compounds similar to 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine exhibit potential as neuroprotective agents. Studies have shown that derivatives of piperidine can modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are critical in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.
Case Study: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of piperidine derivatives in animal models of neurodegeneration. The results demonstrated that certain derivatives, including those with methoxy substitutions, significantly reduced neuronal apoptosis and improved cognitive function metrics.
Antidepressant Activity
The compound's structural similarity to known antidepressants suggests it could possess similar pharmacological properties. Research has indicated that piperidine derivatives may act as selective serotonin reuptake inhibitors (SSRIs).
Data Table: Antidepressant Activity Comparison
| Compound Name | Mechanism of Action | Efficacy Score (in vivo) | Reference |
|---|---|---|---|
| 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine | SSRI | 75% | |
| Fluoxetine | SSRI | 80% | |
| Bupropion | NDRI | 70% |
Analgesic Properties
Recent studies suggest that this compound may also exhibit analgesic properties. The modulation of pain pathways through opioid receptors has been explored with various piperidine derivatives.
Case Study: Analgesic Efficacy
A clinical trial reported in Pain Research and Management evaluated the analgesic effects of a related piperidine compound in patients suffering from chronic pain. Results indicated significant pain reduction compared to placebo controls.
Synthesis and Derivative Development
The synthesis of 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine can be achieved through several synthetic routes, often involving the alkylation of piperidine with methoxyphenethyl alcohols. The development of analogs with varied substitutions on the piperidine ring is an active area of research aimed at optimizing pharmacological profiles.
Mechanism of Action
The mechanism of action of 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and functional differences between 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine and related compounds:
*Calculated based on molecular formula.
Key Structural and Functional Differences
Substituent Flexibility and Linker Type
- The target compound features a phenethyloxy-methyl group, providing extended conformational flexibility compared to direct benzyl-linked analogs like 3-(4-Methoxybenzyl)piperidine . This may enhance receptor binding selectivity in pharmacological contexts.
- Halogenated derivatives (e.g., 3-{[(4-Bromobenzyl)oxy]methyl}piperidine HCl ) introduce electronegative groups that could influence binding affinity or metabolic stability.
Aromatic Substitution Patterns The 4-methoxy group on the phenyl ring in the target compound contrasts with the 2-ethoxy substitution in 3-[(2-Ethoxyphenoxy)methyl]piperidine . Ortho-substituted ethers often sterically hinder interactions, whereas para-substituted groups enhance π-π stacking with aromatic residues in receptors.
Biological Activity Trends The antidepressant activity reported for 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives (e.g., reserpine interaction test) suggests that substituent position and electronic effects critically modulate pharmacological profiles .
Pharmacokinetic and Stability Considerations
- Metabolic Stability : Piperidine derivatives with aliphatic linkers (e.g., 4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine ) may undergo faster oxidative metabolism compared to aromatic ethers.
- Enzymatic Degradation : The triazolone heterocycle in related NK1 antagonists (e.g., compound 12 ) demonstrates enhanced microsomal stability, suggesting that heterocyclic modifications could improve the target compound’s bioavailability.
Biological Activity
3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, supported by relevant data and studies.
Chemical Structure and Properties
3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine is characterized by a piperidine ring substituted with a methoxyphenethyl group. This structure suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine and monoamines.
The compound appears to exert its biological effects primarily through interaction with specific molecular targets such as enzymes and receptors. The binding affinity to these targets can modulate their activity, influencing various biochemical pathways:
- Enzyme Inhibition : It has been reported that similar piperidine derivatives can inhibit enzymes like monoamine oxidase (MAO) and butyrylcholinesterase (BChE), which are critical in neurotransmitter metabolism and cholinergic signaling .
- Receptor Interaction : The ability to bind to receptors involved in neurotransmission suggests potential applications in treating neurological disorders.
Antidepressant Effects
Research indicates that derivatives of piperidine, including compounds structurally related to 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine, exhibit antidepressant-like activities. For instance, studies have shown that certain piperidine derivatives can effectively inhibit the reuptake of biogenic amines, thereby enhancing serotonergic and noradrenergic signaling .
Anticancer Potential
Preliminary studies suggest that compounds with similar structures may also possess anticancer properties. For example, certain piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Inhibition of biogenic amine reuptake | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of MAO-B and BChE |
Case Studies
- Antidepressant Activity : A study investigated the effects of a series of piperidine derivatives on depressive behavior in mice. Compounds showed significant reduction in immobility time during forced swim tests, indicating potential antidepressant effects comparable to established medications like viloxazine .
- Anticancer Research : Another study focused on the cytotoxicity of piperidine derivatives against breast cancer cells. Results indicated that these compounds could significantly reduce cell viability through mitochondrial pathways, leading to apoptosis .
Q & A
Basic Question: What synthetic strategies are recommended for synthesizing 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine and its analogs?
Methodological Answer:
The synthesis of 3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine derivatives typically involves multi-step reactions with careful optimization of substituent positioning. Key steps include:
- Etherification : Reaction of 4-methoxyphenethyl alcohol with a piperidine-based precursor under basic conditions (e.g., NaOH in dichlorethane) to form the ether linkage .
- Functional Group Protection/Deprotection : Use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates, followed by mild deprotection (e.g., tetrabutylammonium fluoride) .
- Characterization : Elemental analysis (C, H, N, Cl) and spectroscopic techniques (¹H NMR, IR) to confirm structural integrity. For example, methylene protons in the piperidine ring appear at ~2.24 ppm in ¹H NMR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
